N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide
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Overview
Description
N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a cyanomethyl group, a cyclopentyl group, and a 4-methylpiperazin-1-ylmethyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(chloromethyl)benzonitrile with 4-methylpiperazine under nucleophilic substitution conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl chloride.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a Grignard reaction or other suitable organometallic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Gefitinib: Another tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Uniqueness
N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and other research applications.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-22-12-14-23(15-13-22)16-17-6-8-18(9-7-17)20(25)24(11-10-21)19-4-2-3-5-19/h6-9,19H,2-5,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCNFWWMSVMOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N(CC#N)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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